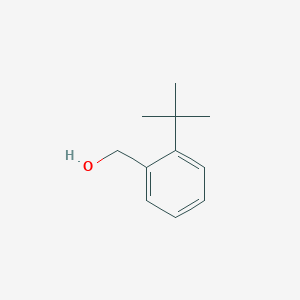

(2-Tert-butylphenyl)methanol

Descripción general

Descripción

(2-Tert-butylphenyl)methanol is a synthetic compound belonging to the family of aryl alcohols. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to a methanol group. This compound is widely used in scientific research and industrial applications due to its unique physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Tert-butylphenyl)methanol can be synthesized through various methods. One common approach involves the reduction of (2-tert-butylphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of (2-tert-butylphenyl)acetone. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: (2-Tert-butylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (2-tert-butylphenyl)formaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to (2-tert-butylphenyl)methane using strong reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed:

Oxidation: (2-Tert-butylphenyl)formaldehyde.

Reduction: (2-Tert-butylphenyl)methane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2-Tert-butylphenyl)methanol is utilized in various scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (2-Tert-butylphenyl)methanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

- (2-Tert-butylphenyl)acetone

- (2-Tert-butylphenyl)formaldehyde

- (2-Tert-butylphenyl)methane

Comparison: (2-Tert-butylphenyl)methanol is unique due to the presence of both a tert-butyl group and a hydroxyl group on the phenyl ring. This combination imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, compared to its analogs .

Actividad Biológica

(2-Tert-butylphenyl)methanol, a compound with the chemical formula C13H18O, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound can be synthesized through several methods, including nucleophilic substitution reactions and reduction processes. The tert-butyl group enhances the lipophilicity of the molecule, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases. The antioxidant activity was measured using the DPPH assay, where lower IC50 values indicate higher activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Ascorbic Acid (Control) | 5 |

The biological activity of this compound is believed to be associated with its ability to interact with cellular membranes and modulate enzyme activities. Its lipophilic nature allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and function.

Case Studies

- In Vivo Studies on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests its potential as a therapeutic agent in treating bacterial infections.

- Toxicological Assessment : Toxicological evaluations indicate that while the compound exhibits beneficial biological activities, it also requires careful consideration regarding safety and dosage. Long-term studies are necessary to establish its safety profile comprehensively.

- Pharmacological Applications : Preliminary findings suggest that this compound may have applications in pharmacology as an adjunct treatment for conditions associated with oxidative stress and inflammation.

Propiedades

IUPAC Name |

(2-tert-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUGGQFEZYGJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600328 | |

| Record name | (2-tert-Butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-35-2 | |

| Record name | 2-(1,1-Dimethylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21190-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-tert-Butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.